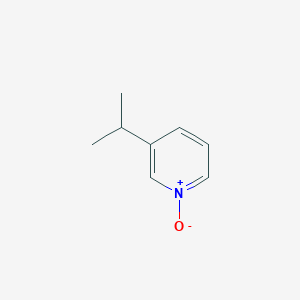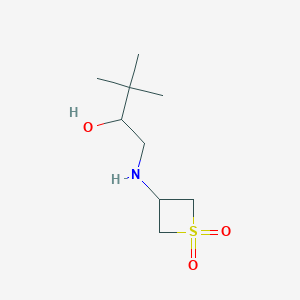
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-3,3-dimethylbutylamine with thietane-1,1-dioxide under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Scientific Research Applications
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide can be compared with other similar compounds such as:
3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Thietane derivatives: These compounds share the thietane ring structure but differ in their substituents, resulting in diverse reactivity and applications.
The uniqueness of 3-((2-Hydroxy-3,3-dimethylbutyl)amino)thietane1,1-dioxide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-[(1,1-dioxothietan-3-yl)amino]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)8(11)4-10-7-5-14(12,13)6-7/h7-8,10-11H,4-6H2,1-3H3 |
InChI Key |
KDEVOSXBYZUGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CNC1CS(=O)(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
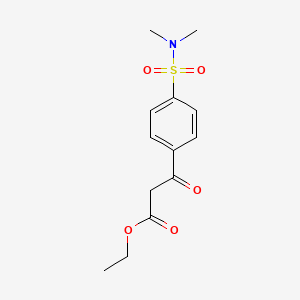
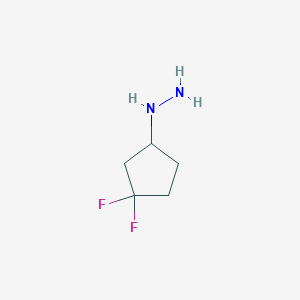
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
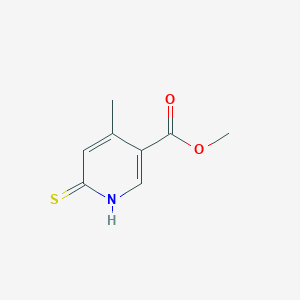

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
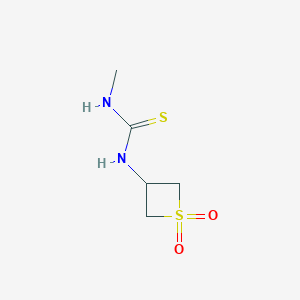
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
